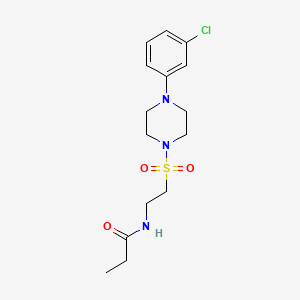

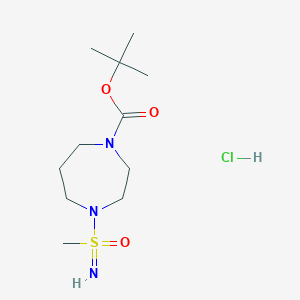

N-cyclobutyl-N-methylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclobutyl-N-methylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, specifically in targeting tumors with mutations in the p53 pathway. In

Aplicaciones Científicas De Investigación

Medicinal Chemistry Strategies to Reduce Metabolism

A study led by Linton et al. (2011) focused on modifying the structure of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase, a challenge similar to what might be encountered with N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives. By altering the heterocycle or blocking reactive sites, researchers aimed to enhance the stability and efficacy of these compounds, potentially applicable for cancer therapies such as castration-resistant prostate cancer (CRPC) treatment (Linton et al., 2011).

Catalytic Aminocarbonylation

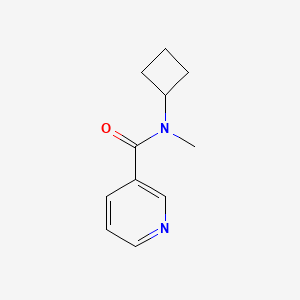

Takács et al. (2007) described the palladium-catalysed aminocarbonylation of iodopyridines, a process relevant for synthesizing N-substituted nicotinamides and related compounds. This method can generate molecules with potential biological importance, including those structurally related to N-cyclobutyl-N-methylpyridine-3-carboxamide, underscoring the versatility of aminocarbonylation in medicinal chemistry (Takács et al., 2007).

Epothilone Analogues for Cancer Therapy

Nicolaou et al. (2001) synthesized cyclopropyl and cyclobutyl epothilone analogues, exploring the structural space around the epothilone scaffold to identify potent tubulin polymerization promoters. This research could be extrapolated to the development of N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives for targeting microtubule dynamics in cancer cells, offering a new avenue for antitumor agents (Nicolaou et al., 2001).

Development of PARP Inhibitors

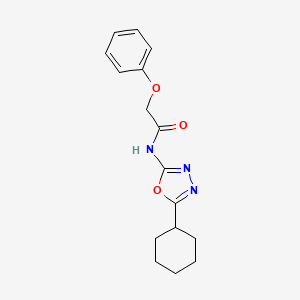

Penning et al. (2009) identified cyclic amine-containing benzimidazole carboxamide PARP inhibitors, showcasing a design strategy that might be applicable for the development of N-cyclobutyl-N-methylpyridine-3-carboxamide derivatives. These inhibitors exhibit significant potency against PARP enzymes, highlighting their potential in cancer treatment (Penning et al., 2009).

Synthesis and Antiviral Activity of Thiazole C-Nucleosides

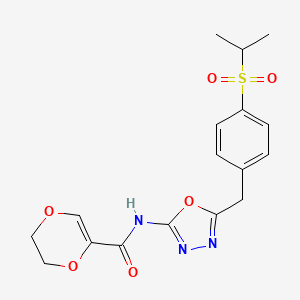

Srivastava et al. (1977) focused on the synthesis and antiviral activity of thiazole C-nucleosides, a class of compounds that could be relevant for developing analogues of N-cyclobutyl-N-methylpyridine-3-carboxamide with antiviral properties. This approach underlines the potential of such compounds in the treatment of viral infections (Srivastava et al., 1977).

Propiedades

IUPAC Name |

N-cyclobutyl-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(10-5-2-6-10)11(14)9-4-3-7-12-8-9/h3-4,7-8,10H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHKECSKHGCZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1)C(=O)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-N-methylpyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromobenzo[d][1,3]dioxol-4-ol](/img/structure/B2845405.png)

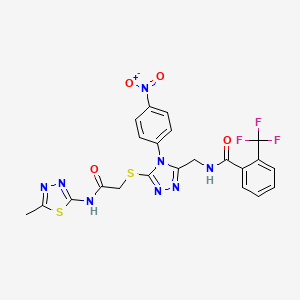

![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2845410.png)

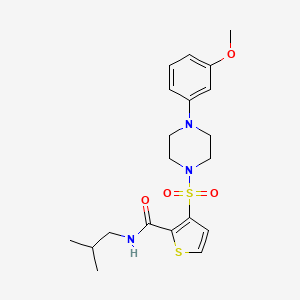

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2845413.png)

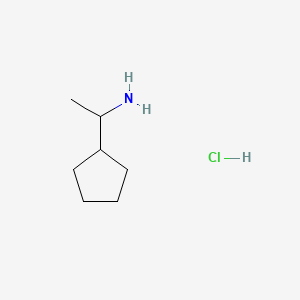

![1-(4-Ethoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2845425.png)